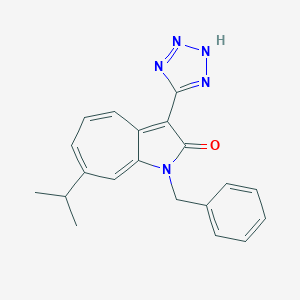

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-

Descripción general

Descripción

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-, also known as Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-, is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cycloheptane ring fused with a pyrrole moiety and a tetrazole group, which may contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that tetrazole derivatives possess antibacterial and antifungal activities, which may extend to the compound .

Example Findings:

- In vitro Studies : A series of tetrazole compounds were tested using the disc diffusion method, showing zones of inhibition against various bacterial strains. The compound exhibited moderate activity compared to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of cyclohepta(b)pyrrol-2(1H)-one derivatives has been explored in multiple studies. The compound's ability to inhibit cancer cell proliferation was evaluated against several cancer cell lines.

Case Study: NCI Drug Screen

A class of pyrrolo derivatives similar to cyclohepta(b)pyrrol-2(1H)-one was screened against 60 human cancer cell lines. These compounds demonstrated potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-435 | 0.15 |

| K-562 | 0.39 |

| HL-60 | 0.53 |

The mechanism by which cyclohepta(b)pyrrol-2(1H)-one exerts its biological effects appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival.

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

Cyclohepta(b)pyrrol-2(1H)-one can be compared with other heterocyclic compounds to understand its unique properties better.

| Compound | Activity | Notes |

|---|---|---|

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazole | Anticancer (GI50 < 0.5 μM) | Stronger activity than cyclohepta derivative |

| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Moderate Antimicrobial | Similar structure but different activity profile |

Research Applications

The ongoing research into cyclohepta(b)pyrrol-2(1H)-one suggests several potential applications:

- Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting microbial infections and cancer.

- Synthetic Chemistry : As a building block for synthesizing more complex compounds in medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of cyclohepta(b)pyrrol-2(1H)-one exhibit promising anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlights the synthesis of related compounds that inhibit tumor growth in various cancer cell lines. These compounds engage in mechanisms that disrupt cell proliferation and induce apoptosis in malignant cells .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrate that it possesses significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

3. Neurological Applications

There is emerging interest in the neuroprotective effects of cyclohepta(b)pyrrol-2(1H)-one derivatives. Preliminary studies suggest that these compounds may have a role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Pharmacological Insights

4. Mechanism of Action

The pharmacological profile of cyclohepta(b)pyrrol-2(1H)-one suggests that it acts through multiple pathways. Its interaction with specific receptors involved in pain modulation and inflammation has been documented, making it a candidate for analgesic drug development .

5. Toxicity and Safety

Toxicological assessments indicate that while the compound exhibits therapeutic potential, it also requires careful evaluation regarding safety profiles. Studies report an LD50 greater than 2 g/kg in rodent models, suggesting a relatively low acute toxicity but necessitating further investigation into chronic effects .

Material Science Applications

6. Polymer Chemistry

In material science, cyclohepta(b)pyrrol-2(1H)-one has been explored as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical strength, making it suitable for high-performance materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A comprehensive study published in ACS Journal details the synthesis of cyclohepta(b)pyrrol derivatives and their evaluation against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against multi-drug resistant bacterial strains. The findings revealed significant antimicrobial activity, suggesting potential applications in treating resistant infections .

Análisis De Reacciones Químicas

Synthetic Routes and Functionalization

The synthesis of this compound involves multi-step reactions, primarily focusing on introducing substituents to the cyclohepta[b]pyrrol-2(1H)-one scaffold. Key methods include:

Substitution at Position 1 (Benzylation)

-

Reagents/Conditions : Benzyl halides or benzyl alcohols under nucleophilic substitution or Mitsunobu conditions.

-

Example : Reaction of 3-cyano-5-isopropyl-1-azaazulane-2-one with benzyl chloride in the presence of a base (e.g., K₂CO₃) yields the benzyl-substituted intermediate .

Isopropyl Substitution at Position 7

-

Reagents/Conditions : Alkylation using isopropyl halides or Friedel-Crafts acylation followed by reduction.

Reactivity of the Tetrazolyl Group

The tetrazole ring (1H-tetrazol-5-yl) is a key pharmacophore, enabling diverse transformations:

Reactions of the Pyrrolone Core

The cyclohepta[b]pyrrol-2(1H)-one core participates in:

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : Secondary alcohol derivatives (e.g., 1,2-dihydro-1-azaazulene) .

Oxidation

-

Reagents : KMnO₄ or CrO₃.

-

Product : Quinone-like structures via ketone oxidation.

Electrophilic Aromatic Substitution

-

Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable further functionalization:

| Reaction | Catalyst/Ligand | Substrates | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 75–89% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides + amines | 82–95% |

Key Research Findings

-

Antimicrobial Activity : Tetrazole derivatives exhibit inhibition against Bacillus subtilis and Pseudomonas aeruginosa (MIC: 100–125 µg/mL) .

-

Enzyme Inhibition : The tetrazolyl group binds fibroblast growth factor receptors (FGFRs), suppressing signaling pathways .

-

Stability : The benzyl and isopropyl groups enhance lipophilicity, improving metabolic stability .

Comparative Reactivity Table

Propiedades

IUPAC Name |

1-benzyl-7-propan-2-yl-3-(2H-tetrazol-5-yl)cyclohepta[b]pyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-13(2)15-9-6-10-16-17(11-15)25(12-14-7-4-3-5-8-14)20(26)18(16)19-21-23-24-22-19/h3-11,13H,12H2,1-2H3,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQZSSQCFHRJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C(C(=O)N(C2=C1)CC3=CC=CC=C3)C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168067 | |

| Record name | Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166042-09-7 | |

| Record name | Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166042097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.